molecular formula C9H9BrO2 B044954 4-(1-Bromoethyl)benzoic acid CAS No. 113023-73-7

4-(1-Bromoethyl)benzoic acid

Cat. No.: B044954
CAS No.: 113023-73-7
M. Wt: 229.07 g/mol
InChI Key: VICCYULHZWEWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Bromoethyl)benzoic acid is an organic compound with the molecular formula C₉H₉BrO₂. It is a derivative of benzoic acid, where the para position is substituted with a 1-bromoethyl group. This compound is primarily used in chemical synthesis and as an intermediate in the production of various pharmaceuticals and other organic compounds .

Mechanism of Action

Target of Action

4-(1-Bromoethyl)benzoic acid is a unique chemical compound with the molecular formula C9H9BrO2 . . It’s often used as a reagent in chemical synthesis .

Mode of Action

It’s known to be used as a reagent to prepare 4-(1-bromo-ethyl)-benzoic acid ethyl ester , suggesting it may undergo reactions with other compounds to form new substances.

Biochemical Pathways

As an intermediate for active pharmaceutical ingredients , it may participate in various biochemical reactions, but the exact pathways and their downstream effects are currently unknown.

Result of Action

As an intermediate in chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1-Bromoethyl)benzoic acid can be synthesized through several methods. One common method involves the bromination of 4-ethylbenzoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromoethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: 4-(1-Hydroxyethyl)benzoic acid, 4-(1-Aminoethyl)benzoic acid, or 4-(1-Mercaptoethyl)benzoic acid.

    Oxidation: 4-Carboxybenzoic acid.

    Reduction: 4-Ethylbenzoic acid.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic pathways. Its ability to undergo multiple types of chemical reactions, including nucleophilic substitution, oxidation, and reduction, enhances its versatility in research and industrial applications .

Properties

IUPAC Name

4-(1-bromoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICCYULHZWEWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408757
Record name 4-(1-Bromoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113023-73-7
Record name 4-(1-Bromoethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Bromoethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Bromoethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(1-Bromoethyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
4-(1-Bromoethyl)benzoic acid
Reactant of Route 4
4-(1-Bromoethyl)benzoic acid
Reactant of Route 5
4-(1-Bromoethyl)benzoic acid
Reactant of Route 6
4-(1-Bromoethyl)benzoic acid
Customer
Q & A

Q1: Why is 4-(1-Bromoethyl)benzoic acid particularly interesting for ATRP?

A1: This compound presents a unique structure that makes it highly valuable for ATRP:

  • Carboxylic Acid Functionality: The presence of the carboxylic acid group allows for the direct synthesis of polystyrene with terminal carboxylic acid groups. [] This is highly desirable for further modification of the polymer, as the carboxylic acid can be easily transformed into other functional groups.
  • Controlled Polymerization: The bromine atom at the ethyl group acts as the initiation site for ATRP. [] This controlled radical polymerization technique enables the synthesis of polymers with well-defined molecular weights and low polydispersities. [, ]

Q2: Are there any alternative applications of this compound in polymer synthesis?

A2: Beyond ATRP, this compound has shown interesting behavior in thermal reactions:

  • Graft Copolymer Synthesis: When alkali salts of this compound are heated, they unexpectedly produce a graft copolymer consisting of poly(4-vinylbenzoate) grafted onto an oligo(oxycarbonyl-1,4-phenylenethylidene) backbone. [] This points to a complex reaction mechanism involving both vinyl polymerization and oligocondensation.

Q3: What are the limitations of using this compound in polymer synthesis?

A3: While a valuable tool, there are some potential drawbacks:

  • Further Modification Needed: Though the carboxylic acid offers versatility, additional synthetic steps are needed to transform it into other functionalities. [] This can increase complexity and cost.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.